2-(Ethylsulfanyl)acetaldehyde
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Overview
Description
2-(Ethylsulfanyl)acetaldehyde is an organic compound with the molecular formula C4H8OS. It is also known as acetaldehyde, 2-(ethylthio)-. This compound is characterized by the presence of an aldehyde group and an ethylsulfanyl group attached to the same carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(Ethylsulfanyl)acetic acid
Reduction: 2-(Ethylsulfanyl)ethanol
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2-(Ethylsulfanyl)acetaldehyde can be compared with other similar compounds, such as:
Acetaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
2-(Methylsulfanyl)acetaldehyde: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in reactivity and physical properties.
2-(Propylsulfanyl)acetaldehyde: Contains a propylsulfanyl group, resulting in different steric and electronic effects compared to the ethylsulfanyl group.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the ethylsulfanyl group .
Properties
Molecular Formula |
C4H8OS |
---|---|
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-ethylsulfanylacetaldehyde |
InChI |
InChI=1S/C4H8OS/c1-2-6-4-3-5/h3H,2,4H2,1H3 |
InChI Key |
HFBNUVNBTPEIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC=O |
Origin of Product |
United States |
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